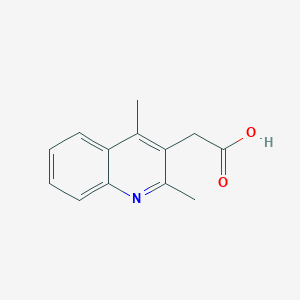

2-(2,4-Dimethylquinolin-3-yl)acetic acid

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. google.combldpharm.com This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic. mdpi.comslideshare.net The structural rigidity, aromaticity, and the presence of a nitrogen heteroatom allow for diverse chemical modifications, leading to a wide array of pharmacological activities. mdpi.com

The versatility of the quinoline ring system enables it to interact with various biological targets, making it a cornerstone in the development of new therapeutic agents. wikipedia.org Its derivatives have been investigated for a broad spectrum of activities, as highlighted in the table below.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology uni.lugoogle.com |

| Antimalarial | Infectious Diseases |

| Antibacterial | Infectious Diseases google.com |

| Anti-inflammatory | Immunology google.com |

| Antiviral | Infectious Diseases google.com |

| Antihypertensive | Cardiology |

| Antioxidant | Various |

| This table summarizes the diverse biological activities associated with the quinoline scaffold, making it a focal point in drug discovery. |

The development of numerous synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has further facilitated the exploration of quinoline derivatives, allowing chemists to create vast libraries of compounds for biological screening. wikipedia.orgnih.gov

Contextualizing 2-(2,4-Dimethylquinolin-3-yl)acetic acid within Quinoline Derivative Research

This compound belongs to the subset of quinoline-3-acetic acid derivatives. Research into this specific class of compounds has revealed significant therapeutic potential. Notably, a patent has described quinoline-3-acetic acid derivatives as potent inhibitors of aldose reductase. google.com This enzyme is implicated in the pathogenesis of diabetic complications, such as neuropathy, retinopathy, and nephropathy. google.com The inhibition of aldose reductase by these quinoline derivatives suggests a potential therapeutic application in managing the long-term effects of diabetes. google.com

The synthesis of this compound would likely proceed through established methods for quinoline ring formation, followed by modification to introduce the acetic acid side chain. For instance, a plausible route could involve the Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. du.edu.eg Subsequent chemical transformations would then be employed to build the acetic acid moiety at the 3-position.

While specific, detailed research findings on the biological activity or extensive spectroscopic analysis of this compound are not widely published in publicly accessible literature, its structural similarity to known aldose reductase inhibitors positions it as a compound of interest for further investigation in the field of medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

554425-45-5 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-(2,4-dimethylquinolin-3-yl)acetic acid |

InChI |

InChI=1S/C13H13NO2/c1-8-10-5-3-4-6-12(10)14-9(2)11(8)7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |

InChI Key |

JYHMSZNYJTYETN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 2,4 Dimethylquinolin 3 Yl Acetic Acid

Strategies for Quinoline (B57606) Core Formation

The formation of the quinoline scaffold is a foundational step in organic synthesis, with several named reactions developed to construct this bicyclic heterocycle. iipseries.org These methods typically involve the condensation and cyclization of aniline derivatives with carbonyl compounds.

Application of Skraup and Doebner-Miller Reactions

The Skraup and Doebner-Miller reactions are classic methods for quinoline synthesis that utilize anilines and α,β-unsaturated carbonyl compounds or their precursors.

The Skraup reaction involves heating an aromatic amine, such as aniline, with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a 1,4-addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com To specifically synthesize the 2,4-dimethylquinoline core, a modification of the Skraup synthesis would be necessary, replacing glycerol with a precursor that can generate a vinyl ketone with the required substitution pattern.

The Doebner-Miller reaction is a more versatile variation. It is typically considered a reaction between anilines and α,β-unsaturated aldehydes or ketones. youtube.comswiswiswift.com To obtain 2,4-dimethylquinoline, an aniline could be reacted with an appropriate α,β-unsaturated ketone. A plausible mechanism involves the acid-catalyzed reaction of an aniline with two equivalents of an α,β-unsaturated aldehyde or ketone, though the precise mechanism can be complex and may involve fragmentation-recombination pathways. nih.gov

| Reaction | Key Reactants | Conditions | Relevance to 2,4-Dimethylquinoline |

| Skraup Reaction | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | High Temperature | Requires modification with a substituted vinyl ketone precursor instead of glycerol. |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid catalyst (e.g., HCl), Heat | A suitable α,β-unsaturated ketone could be employed to generate the desired substitution pattern. |

Friedländer Condensation Approaches for Quinoline Synthesis

The Friedländer synthesis is a widely used and straightforward method for constructing quinoline rings. wikipedia.org The reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., another ketone or aldehyde). alfa-chemistry.comorganic-chemistry.orgorganicreactions.org

To synthesize the 2,4-dimethylquinoline core, a 2-aminoacetophenone would be reacted with acetone. The mechanism proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org Various catalysts can be employed to promote this reaction, including acids (p-toluenesulfonic acid, iodine) and bases (potassium tert-butoxide). wikipedia.orgalfa-chemistry.com This method is often preferred due to its high regioselectivity and the relative accessibility of the starting materials. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Catalyst | Product |

| 2-Aminoacetophenone | Acetone | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 2,4-Dimethylquinoline nist.gov |

Multicomponent Reaction Strategies

Modern synthetic chemistry increasingly utilizes multicomponent reactions (MCRs) for the efficient, one-pot construction of complex molecules from three or more starting materials. researchgate.net These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of quinoline derivatives. A relevant approach for forming a substituted quinoline core could involve a three-component reaction of an aniline, an aldehyde, and an activated carbonyl compound. For instance, a reaction between an aniline, acetaldehyde, and a β-ketoester under catalytic conditions could potentially lead to a highly functionalized quinoline ring that could be later converted to the desired 2,4-dimethyl structure. While a direct MCR to 2-(2,4-Dimethylquinolin-3-yl)acetic acid is not commonly reported, MCRs provide a powerful platform for synthesizing precursors, such as quinoline-3-carboxylates, which can be further modified. rsc.orgorganic-chemistry.org

Functionalization and Derivatization of the Quinoline Ring System

Once the 2,4-dimethylquinoline core is synthesized, the next critical step is the introduction of the acetic acid moiety at the 3-position. This requires regioselective functionalization of the heterocyclic ring.

Introduction of Methyl Groups via Alkylation or Nucleophilic Substitution

While the primary strategies for obtaining 2,4-dimethylquinoline involve incorporating the methyl groups during the ring formation, it is also possible to introduce methyl groups onto a pre-existing quinoline scaffold. biu.ac.il However, direct C-H methylation of heteroarenes can be challenging and may lack regioselectivity. researchgate.net Methods like radical methylation (Minisci reaction) could potentially be used, but controlling the position of substitution on the quinoline ring can be difficult. Therefore, building the quinoline core with the methyl groups already in place, as described in section 2.1, is generally the more efficient and common approach.

Attachment of the Acetic Acid Moiety through Carboxylation or Acyl Substitution

The introduction of the acetic acid group at the C3 position of 2,4-dimethylquinoline is the final key transformation. This can be achieved through several synthetic pathways, often involving an intermediate that is then converted to the final acid.

One common strategy involves a Vilsmeier-Haack type reaction on a suitable precursor to introduce a formyl group at the C3 position, which can then be further elaborated. For example, reacting 2,4-dimethylquinolin-3-amine with reagents could lead to the introduction of a functional group that can be converted to the acetic acid side chain.

Another approach is to synthesize a quinoline derivative that already contains a handle for elaboration at the C3 position. For instance, a Friedländer synthesis using 2-aminoacetophenone and ethyl acetoacetate would yield ethyl 2,4-dimethylquinoline-3-carboxylate. This ester can then be hydrolyzed to the corresponding carboxylic acid. To obtain the target acetic acid derivative, the ester could be reduced to the corresponding alcohol (2,4-dimethylquinolin-3-yl)methanol. This alcohol can then be converted to a halide (e.g., (3-(bromomethyl)-2,4-dimethylquinoline) and subsequently reacted with a cyanide source (e.g., NaCN) to form the nitrile. Finally, hydrolysis of the nitrile would yield the desired this compound.

A summary of a potential synthetic pathway is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Friedländer Condensation | 2-Aminoacetophenone, Ethyl acetoacetate | Ethyl 2,4-dimethylquinoline-3-carboxylate |

| 2 | Reduction | Ethyl 2,4-dimethylquinoline-3-carboxylate, LiAlH₄ | (2,4-Dimethylquinolin-3-yl)methanol |

| 3 | Halogenation | (2,4-Dimethylquinolin-3-yl)methanol, PBr₃ | 3-(Bromomethyl)-2,4-dimethylquinoline |

| 4 | Cyanation | 3-(Bromomethyl)-2,4-dimethylquinoline, NaCN | 2-(2,4-Dimethylquinolin-3-yl)acetonitrile |

| 5 | Hydrolysis | 2-(2,4-Dimethylquinolin-3-yl)acetonitrile, H₃O⁺/Heat | This compound |

Specific Synthetic Protocols and Conditions

The construction of the this compound molecule can be approached through several strategic disconnections, primarily involving the formation of the quinoline core with the desired substituents in place or the subsequent functionalization of a pre-formed quinoline scaffold.

Metal-free synthetic routes are gaining increasing attention due to their cost-effectiveness and reduced environmental impact. nih.gov A plausible, though not explicitly documented, metal-free approach for the synthesis of this compound could involve the reaction of levulinic acid with 2-ethynylaniline. This method would likely proceed through a cascade of reactions initiated by the formation of an enamine, followed by an intramolecular cyclization and subsequent aromatization.

The proposed reaction would begin with the condensation of the amine group of 2-ethynylaniline with the ketone carbonyl of levulinic acid to form an enamine intermediate. The presence of the ethynyl group in the ortho position would then facilitate an intramolecular cyclization. Tautomerization and subsequent dehydration would lead to the aromatic quinoline ring. While this specific reaction is not found in the searched literature, similar metal-free syntheses of quinolines from anilines and carbonyl compounds are well-established, suggesting the feasibility of this approach. researchgate.net

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product in any synthetic protocol. For the synthesis of quinoline derivatives, temperature, pH, and reaction time are key variables that significantly influence the reaction outcome.

Temperature: The effect of temperature is highly dependent on the specific reaction. In acid-catalyzed reactions like the Combes synthesis, elevated temperatures are often required to drive the dehydration and cyclization steps. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of the product. Microwave irradiation has been shown to be an effective method for accelerating quinoline synthesis, often leading to shorter reaction times and improved yields compared to conventional heating. jptcp.com

pH: The pH of the reaction medium is particularly critical in acid- or base-catalyzed quinoline syntheses. In acid-catalyzed reactions, such as the Doebner-von Miller and Combes syntheses, a strong acid is necessary to protonate carbonyl groups and facilitate cyclization. jptcp.com The concentration of the acid needs to be carefully controlled, as highly acidic conditions can sometimes lead to unwanted side reactions. For reactions involving basic catalysts, the strength and concentration of the base must be optimized to promote condensation while avoiding saponification of ester groups if they are present in the starting materials.

Reaction Time: The optimal reaction time is the duration required to achieve the maximum conversion of starting materials to the desired product with minimal formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time. nih.gov Prolonged reaction times can sometimes lead to decreased yields due to product degradation.

The following table summarizes the general effects of these parameters on quinoline synthesis:

| Parameter | General Effect on Quinoline Synthesis |

| Temperature | Higher temperatures generally increase reaction rates but can also lead to side reactions and decomposition. |

| pH | Crucial for acid- or base-catalyzed reactions; the optimal pH depends on the specific mechanism. |

| Reaction Time | Needs to be optimized to maximize product yield and minimize byproduct formation. |

Catalytic systems offer powerful tools for the synthesis of quinolines, often providing higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.

Poly(phosphoric acid) (PPA) is a widely used acidic catalyst and dehydrating agent in organic synthesis, particularly for cyclization reactions. nih.gov The Combes quinoline synthesis, which involves the reaction of anilines with β-dicarbonyl compounds, is a classic example of an acid-catalyzed method that can produce 2,4-dimethylquinolines. To synthesize this compound via a Combes-type reaction, a modified β-dicarbonyl compound bearing an acetic acid moiety at the central carbon would be required. The reaction of such a precursor with an aniline in the presence of PPA would be expected to yield the target molecule after cyclization and dehydration. PPA's high viscosity and dehydrating power at elevated temperatures make it an effective medium for promoting the necessary condensation and ring-closure steps. nih.gov

Transition metal catalysis provides a versatile platform for the synthesis of polysubstituted quinolines. nih.gov These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various coupling reactions. For the synthesis of this compound, metal-catalyzed C-H functionalization of a pre-formed 2,4-dimethylquinoline ring at the 3-position is a plausible strategy. acs.org Catalysts based on palladium, rhodium, or ruthenium could potentially be used to introduce an acetic acid precursor, such as an acetate or malonate group, at the C3 position.

Alternatively, a convergent approach could involve the metal-catalyzed annulation of appropriately substituted anilines and alkynes. For instance, a palladium-catalyzed reaction between a substituted aniline and an alkyne bearing the necessary functional groups could construct the quinoline core in a single step. The choice of metal catalyst and ligands is crucial for controlling the regioselectivity and efficiency of these reactions.

The following table provides an overview of common metal catalysts used in quinoline synthesis:

| Metal Catalyst | Type of Reaction |

| Palladium (Pd) | C-H activation, cross-coupling reactions, annulations |

| Copper (Cu) | Aerobic oxidative cyclization, C-H activation |

| Iron (Fe) | Radical-driven C-H activation, coupling reactions |

| Ruthenium (Ru) | Annulation reactions |

| Cobalt (Co) | C-H activation, cyclization reactions |

Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis, including the construction of heterocyclic compounds like quinolines. researchgate.net These methods often proceed under mild conditions and utilize ambient air as a sustainable oxidant. The synthesis of substituted quinolines can be achieved through photocatalytic aerobic oxidative dehydrogenative coupling reactions. researchgate.net For instance, a reaction between a glycine ester and an unactivated alkene can be promoted by a photocatalyst, such as a ruthenium complex, under visible light irradiation to form a quinoline derivative. researchgate.net

Another approach involves the dehydrogenation of a pre-formed tetrahydroquinoline precursor. A variety of N-heterocycles can be aromatized through aerobic dehydrogenation using catalysts. bohrium.com This strategy would involve the initial synthesis of 2-(2,4-dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid, which could then be subjected to photocatalytic or metal-catalyzed aerobic dehydrogenation to yield the final aromatic product. This two-step approach can sometimes offer better control over the substitution pattern of the final quinoline.

Chemical Reactivity and Transformation Studies of 2 2,4 Dimethylquinolin 3 Yl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for chemical modification, readily undergoing reactions such as esterification and amidation to produce a diverse range of derivatives.

Esterification of 2-(2,4-Dimethylquinolin-3-yl)acetic acid can be achieved through several standard synthetic protocols. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. ukessays.com Alternatively, the reaction can be facilitated by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an alcohol.

These reactions convert the polar carboxylic acid group into a less polar ester group, which can influence the compound's solubility and pharmacokinetic properties. The choice of alcohol allows for the introduction of various alkyl or aryl groups, enabling fine-tuning of the molecule's steric and electronic profile. biomedres.us For instance, reacting this compound with different alcohols would yield a library of ester derivatives.

Table 1: Representative Esterification Products of this compound

| Reactant Alcohol | Product Name | Product Formula |

| Methanol | Methyl 2-(2,4-dimethylquinolin-3-yl)acetate | C14H15NO2 |

| Ethanol | Ethyl 2-(2,4-dimethylquinolin-3-yl)acetate | C15H17NO2 |

| Isopropanol | Isopropyl 2-(2,4-dimethylquinolin-3-yl)acetate | C16H19NO2 |

| Benzyl alcohol | Benzyl 2-(2,4-dimethylquinolin-3-yl)acetate | C20H19NO2 |

Amidation of the carboxylic acid moiety is a key transformation for creating analogs with potentially enhanced biological activity and different hydrogen bonding capabilities. mdpi.com This reaction involves coupling the carboxylic acid with a primary or secondary amine. To facilitate this transformation, which can be challenging to achieve by direct heating, various coupling agents are employed. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a base like triethylamine (B128534) (NEt3), are effective in promoting amide bond formation under mild conditions. nih.govorganic-chemistry.org

The synthesis proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. This methodology allows for the incorporation of a wide array of amine-containing fragments, leading to the generation of diverse amide libraries. nih.gov

Table 2: Representative Amidation Products of this compound

| Reactant Amine | Product Name | Product Formula |

| Ammonia | 2-(2,4-Dimethylquinolin-3-yl)acetamide | C13H14N2O |

| Methylamine | N-Methyl-2-(2,4-dimethylquinolin-3-yl)acetamide | C14H16N2O |

| Aniline | N-Phenyl-2-(2,4-dimethylquinolin-3-yl)acetamide | C19H18N2O |

| Morpholine | 1-(Morpholino)-2-(2,4-dimethylquinolin-3-yl)ethan-1-one | C17H20N2O2 |

Electrophilic Substitution on the Quinoline (B57606) Ring

The quinoline ring system of this compound is susceptible to electrophilic substitution reactions, such as nitration and halogenation. The position of substitution is directed by the existing substituents. The quinoline nucleus itself typically undergoes electrophilic attack on the benzene (B151609) ring portion, favoring positions 5 and 8. However, the directing effects of the two methyl groups at positions 2 and 4, and the acetic acid group at position 3, must be considered.

The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating. In related systems, mixed acid nitration (using a mixture of nitric acid and sulfuric acid) has been used to introduce a nitro group onto the aromatic ring of haloacetanilides, often at the position meta to the deactivating acetyl group. researchgate.net Similar strategies could be applied to the quinoline core, with the substitution pattern depending on the precise reaction conditions and the interplay of electronic and steric factors.

Strategies for Structural Modifications and Analog Design

The development of analogs from a lead compound like this compound is a cornerstone of medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. biomedres.usbiomedres.us Several strategies can be employed for its structural modification.

Modification of the Carboxylic Acid: As discussed, the acid can be converted to esters and amides. Furthermore, it can be replaced with bioisosteres—functional groups with similar physical or chemical properties—such as tetrazoles or sulfonamides, to modulate acidity and membrane permeability. biomedres.us

Alteration of Alkyl Substituents: The methyl groups at positions 2 and 4 can be varied. Strategies include forming higher or lower homologs (e.g., replacing methyl with ethyl or hydrogen) or introducing different functional groups to probe steric and electronic requirements for biological activity. biomedres.us Removing or replacing bulky groups can reduce steric hindrance and improve properties like solubility. biomedres.us

Substitution on the Aromatic Ring: Introducing substituents onto the benzene portion of the quinoline ring is a common strategy. mdpi.com Halogens, nitro groups, or alkyl chains can be added via electrophilic substitution or other targeted synthetic methods. These modifications can significantly alter the compound's lipophilicity and electronic distribution.

Scaffold Hopping and Molecular Hybridization: More advanced strategies involve replacing the entire quinoline scaffold with a structurally distinct core that maintains the key pharmacophoric features (scaffold hopping). biomedres.us Alternatively, the molecule can be combined with another pharmacologically active moiety to create a hybrid compound with dual activity. biomedres.us

These rational design approaches, often guided by computational modeling, allow for the systematic exploration of the chemical space around the parent molecule to develop improved analogs. biomedres.us

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-(2,4-Dimethylquinolin-3-yl)acetic acid, ¹H and ¹³C NMR would provide definitive information on its carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the quinoline (B57606) ring system, the two methyl groups, the methylene (B1212753) bridge, and the carboxylic acid proton. The aromatic protons on the quinoline core would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The two methyl groups at positions 2 and 4 of the quinoline ring would each give rise to a singlet, likely in the range of 2.4-2.8 ppm. The methylene protons of the acetic acid moiety would also present as a singlet, expected to be in the region of 3.5-4.0 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be influenced by solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| Quaternary Aromatic C | N/A | 140 - 150 |

| C=O (Carboxylic Acid) | N/A | 170 - 180 |

| -CH₃ (Quinoline) | 2.4 - 2.8 | 20 - 25 |

| -CH₂- (Acetic Acid) | 3.5 - 4.0 | 30 - 40 |

| -COOH | >10 (broad) | N/A |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, Ion Mobility Spectrometry for Predicted Collision Cross-Sections)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₃H₁₃NO₂ and a monoisotopic mass of 215.0946 g/mol , high-resolution mass spectrometry (HRMS) would confirm its elemental composition. echemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized to analyze the compound, likely after derivatization to increase its volatility. researchgate.net The resulting mass spectrum would show a molecular ion peak ([M]⁺) at m/z 215, confirming the molecular weight. Fragmentation patterns would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the carboxyl group (COOH).

Ion mobility spectrometry (IMS) can provide information about the three-dimensional structure of an ion in the gas phase. The collision cross-section (CCS) is a key parameter determined by IMS, which is related to the size and shape of the ion. Predicted CCS values for protonated and other adducts of this compound hydrochloride have been calculated using computational methods. uni.lu

Table 2: Predicted Collision Cross-Section (CCS) Values for Adducts of this compound hydrochloride uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 216.10192 | 146.3 |

| [M+Na]⁺ | 238.08386 | 155.8 |

| [M-H]⁻ | 214.08736 | 148.8 |

| [M+NH₄]⁺ | 233.12846 | 164.5 |

| [M+K]⁺ | 254.05780 | 152.1 |

| [M+H-H₂O]⁺ | 198.09190 | 139.8 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. researchgate.net

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid. chegg.com

The aromatic C-H stretching vibrations of the quinoline ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would give rise to several bands in the 1450-1620 cm⁻¹ region. rsc.org The C-H bending vibrations of the methyl and methylene groups would be observed in the 1350-1450 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C and C=N | Stretching | 1450 - 1620 | Medium to Strong |

| Alkyl C-H | Stretching | 2850 - 2960 | Medium |

| C-O | Stretching | 1210 - 1320 | Medium |

X-ray Crystallography of Quinoline Derivatives

For quinoline derivatives, the planarity of the quinoline ring system is a key feature, although slight deviations can occur. nih.gov The substituent groups, in this case, the two methyl groups and the acetic acid moiety, will have their positions and orientations precisely defined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of quinoline derivatives is governed by a variety of intermolecular interactions. mdpi.com For this compound, the most significant of these would be hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This would lead to the formation of strong intermolecular hydrogen bonds, often resulting in the formation of centrosymmetric dimers where the carboxylic acid groups of two molecules interact via a pair of O-H···O bonds. rsc.org This is a very common and stable motif in the crystal structures of carboxylic acids. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 2-(2,4-Dimethylquinolin-3-yl)acetic acid, DFT calculations would provide significant insights into its geometry, electronic properties, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's structure would be optimized to its lowest energy state in the gas phase or in a simulated solvent environment. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis would reveal details about the distribution of electrons within the molecule, including charge distribution and dipole moment. While specific data for this compound is not available, a hypothetical table of optimized geometrical parameters is presented below to illustrate the expected output of such a calculation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C2-C3 | 1.38 |

| C3-C(acetic) | 1.52 | |

| C(acetic)-O(H) | 1.35 | |

| C(acetic)=O | 1.21 | |

| Bond Angle | C2-C3-C4 | 120.5 |

| C3-C(acetic)-C(O) | 112.0 | |

| Dihedral Angle | C4-C3-C(acetic)-C(O) | 85.0 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. Vibrational frequencies (IR and Raman), as well as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), are commonly calculated. For instance, the calculated vibrational spectrum can help in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as the characteristic C=O stretch of the carboxylic acid group.

Analysis of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen of the acetic acid moiety, indicating a site for potential electrophilic interaction. Conversely, the hydrogen of the carboxylic acid would exhibit a positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. For a quinoline (B57606) derivative, the HOMO and LUMO are typically distributed across the aromatic ring system. The specific energies and distributions for this compound would require dedicated DFT calculations.

Studies on Conformational Flexibility and Tautomerism in Quinoline Systems

Quinoline systems can exhibit conformational flexibility, particularly with respect to substituents. For this compound, the primary source of conformational freedom would be the rotation around the single bond connecting the acetic acid group to the quinoline ring. Computational studies can map the potential energy surface for this rotation to identify the most stable conformers.

Tautomerism, the migration of a proton between two or more sites in a molecule, is a known phenomenon in heterocyclic compounds, including quinolines. For instance, hydroxyquinolines can exist in equilibrium with their keto tautomers. In the case of this compound, while less common, proton transfer from the carboxylic acid to the quinoline nitrogen could be computationally investigated to determine the relative stability of the resulting zwitterionic tautomer.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used in drug discovery to understand how a ligand might interact with a protein's binding site. If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be performed against a relevant biological target. The results would provide a binding affinity score and a detailed view of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. Following a docking study, an MD simulation of the ligand-protein complex could be run to assess the stability of the binding pose and to observe conformational changes in both the ligand and the protein. This provides a more realistic picture of the binding event than the static view offered by docking alone.

Ligand-Protein Interaction Analysis

There is currently no specific ligand-protein interaction analysis for this compound available in published scientific literature. While molecular docking and computational studies are common for quinoline derivatives to explore their potential as inhibitors for targets like protein kinases, specific studies detailing the interaction of this particular compound with a protein target have not been reported. These analyses typically involve predicting the binding affinity (measured in kcal/mol) and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of a protein's active site.

Binding Site Characterization

Information regarding the specific binding site characterization for this compound when interacting with a protein is not available in current scientific databases. Characterization of a binding site involves identifying the key amino acid residues that form the pocket where the ligand binds. This process helps in understanding the molecular basis of the ligand's activity and selectivity. Such studies often use the results from ligand-protein docking to visualize and analyze the topology, charge distribution, and nature of the amino acid residues (e.g., hydrophobic, polar, charged) that constitute the binding pocket. Without specific docking studies for this compound, a characterization of its preferred binding site cannot be provided.

Noncovalent Interaction and Hirshfeld Surface Analysis

No specific studies detailing the noncovalent interactions or Hirshfeld surface analysis for this compound have been published.

Noncovalent Interaction (NCI) Analysis: This computational method is used to visualize and understand weak, noncovalent interactions within a molecule or between molecules. It is based on the electron density and its derivatives. The analysis can reveal regions of van der Waals interactions, hydrogen bonds, and steric repulsion, which are crucial for understanding molecular conformation and crystal packing. These interactions are typically visualized as colored surfaces, where different colors represent different types of interactions (e.g., blue for strong attractive interactions, green for weak van der Waals forces, and red for repulsive steric clashes).

Hirshfeld Surface Analysis: This is a powerful tool used to analyze intermolecular interactions in crystal structures. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density is dominated by a specific molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can visualize and quantify intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts, with different regions of the plot corresponding to specific types of interactions (e.g., H···H, C-H···π, O···H). For this compound, no crystallographic data or associated Hirshfeld surface analysis is publicly available.

Biological Activity and Mechanistic Research Preclinical Focus

Target Identification and Validation

The therapeutic effects of quinoline (B57606) derivatives are rooted in their ability to interact with specific molecular targets within cells. One such critical target that has been identified for some quinoline compounds is the enzyme Dihydroorotate Dehydrogenase (DHODH).

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of DNA and RNA. nih.govnih.gov Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly dependent on this pathway. nih.gov Inhibition of DHODH can deplete the pyrimidine pool, thereby hindering cell growth and proliferation. nih.gov

Several quinoline-based compounds have been investigated as inhibitors of DHODH. medchemexpress.com For instance, Brequinar is a potent inhibitor of human DHODH. medchemexpress.com The identification of DHODH inhibitors has been advanced through techniques like proteomic profiling, which has successfully clustered compounds with known DHODH inhibitory activity. nih.gov The therapeutic potential of targeting DHODH is underscored by the clinical use of DHODH inhibitors like Leflunomide and Teriflunomide for autoimmune diseases. drugbank.com The principle of inhibiting this enzyme is a promising strategy in the development of new anticancer agents. nih.govnih.gov

Broad Spectrum of Biological Activities of Quinoline Derivatives

Quinoline derivatives exhibit a wide array of biological activities, making them a rich source for drug discovery. nih.govglobalresearchonline.net Their versatile chemical structure allows for modifications that can lead to a diverse range of pharmacological effects, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. nih.govwikipedia.org

Anticancer Potential and Associated Mechanisms

A significant area of research for quinoline derivatives is their potential as anticancer agents. nih.govekb.eg These compounds have been shown to exert their cytotoxic effects against cancer cells through various mechanisms, including the induction of programmed cell death (apoptosis), modulation of gene expression, and activation of key enzymatic pathways. ekb.egnih.gov The anticancer activity of quinoline derivatives has been observed in a variety of cancer cell lines. nih.gov

Apoptosis is a natural and essential process of programmed cell death that plays a critical role in tissue homeostasis. nih.gov A hallmark of cancer is the ability of malignant cells to evade apoptosis. Many anticancer therapies, therefore, aim to reactivate these dormant death pathways. Quinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. nih.gov

The intrinsic pathway, also known as the mitochondrial pathway, is regulated by the Bcl-2 family of proteins. nih.gov Pro-apoptotic members of this family, such as Bax, can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, ultimately leading to cell death. nih.gov Some quinoline derivatives have been found to enhance the levels of pro-apoptotic proteins like Bax and promote the release of cytochrome c. nih.gov

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. nih.gov This caspase can then directly activate downstream effector caspases or cleave the Bcl-2 family protein Bid, thereby engaging the intrinsic pathway. nih.gov Certain quinoline derivatives have demonstrated the ability to activate caspase-8, indicating their engagement of the extrinsic apoptotic pathway. nih.gov

The induction of apoptosis by quinoline derivatives is a key mechanism behind their anticancer effects, and the ability of some of these compounds to activate both the intrinsic and extrinsic pathways highlights their potential as robust anticancer agents. nih.gov

The expression levels of genes that regulate apoptosis are often altered in cancer cells, contributing to their survival advantage. Quinoline derivatives have been shown to modulate the expression of several of these key genes.

Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein is a primary anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. nih.gov Overexpression of Bcl-2 is common in many cancers and is associated with resistance to chemotherapy. Research has demonstrated that some ciprofloxacin (B1669076) derivatives, which contain a quinoline core, can down-regulate the expression of Bcl-2 at both the mRNA and protein levels in leukemia cell lines. nih.gov This down-regulation shifts the balance towards apoptosis.

Survivin: Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is involved in both the inhibition of apoptosis and the regulation of cell division. It is highly expressed in most human tumors but is generally absent in normal adult tissues. nih.gov Studies have shown a positive correlation between the expression of survivin and Bcl-2 during carcinogenesis. nih.gov The down-regulation of survivin has been identified as a mechanism of apoptotic death induced by a ciprofloxacin derivative in leukemia cells. nih.gov

The ability of quinoline derivatives to modulate the expression of critical anti-apoptotic genes like Bcl-2 and Survivin represents a significant aspect of their anticancer activity.

Caspases are a family of cysteine proteases that are the central executioners of apoptosis. nih.gov They exist as inactive zymogens and are activated in a cascade-like fashion during the apoptotic process. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of effector caspases, like caspase-3, which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov

Numerous studies have demonstrated that quinoline derivatives can induce the activation of caspases in cancer cells. For example, the quinoline derivative PQ1 has been shown to elevate the levels of cleaved caspase-3 and activate both caspase-8 and caspase-9 in breast cancer cells. nih.govresearchgate.net Similarly, other novel quinoline derivatives have been reported to cause a remarkable overexpression of caspase-3. nih.govresearchgate.net The activation of caspase-3 is a common downstream event in apoptosis induced by these compounds. nih.gov Furthermore, new pyridine-quinoline hybrids have shown the ability to significantly induce caspase 3/7 activation. tandfonline.com

The activation of caspases is a definitive indicator of apoptosis induction and is a crucial mechanism by which many quinoline derivatives exert their anticancer effects.

Antimicrobial Activities (Antibacterial, Antifungal)

Quinoline derivatives are recognized for their broad-spectrum antimicrobial properties. cbijournal.com The core structure is found in many synthetic agents with significant antibacterial and antifungal activity. cbijournal.comlookchem.com The primary antibacterial mechanism for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.govpatsnap.comyoutube.com This leads to bactericidal effects against a range of Gram-positive and Gram-negative bacteria. youtube.comcbijournal.com

Various synthetic derivatives incorporating the quinoline nucleus have been developed and tested for antimicrobial efficacy. For example, novel series of diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates have demonstrated moderate to good activity against bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. cbijournal.com Similarly, other heterocyclic systems derived from or related to quinolines, such as thiazolo[3,2-b] nih.govnih.govnih.govtriazolium salts, have shown potent antibacterial and antifungal effects, with minimum inhibitory concentrations (MIC) against some strains as low as 0.97 µg/mL. mdpi.comresearchgate.net Pyrrolo[1,2-a]quinoline derivatives have also exhibited significant inhibitory potential against the fungus Candida albicans. mdpi.com

While specific data on the antimicrobial spectrum of 2-(2,4-Dimethylquinolin-3-yl)acetic acid is limited, the general activity of the quinoline class suggests its potential in this area. nih.govchempap.org

Table 2: Examples of Antimicrobial Activity in Quinoline-Related Compounds

| Compound Class | Test Organism | Activity/Result |

|---|---|---|

| Diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to good antibacterial activity. cbijournal.com |

| Pyrrolo[1,2-a]quinoline derivatives | Candida albicans | MIC values as low as 0.4 µg/mL. mdpi.com |

| Thiazolo[3,2-b] nih.govnih.govnih.govtriazolium salts | Candida albicans, Saccharomyces cerevisiae | Good antifungal action (MIC 31.25 µg/mL). mdpi.comresearchgate.net |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | Active with MIC values as low as 3.91 mg/L. nih.gov |

Antiparasitic Activities (e.g., Antimalarial, Antileishmanial)

The quinoline ring is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. malariaworld.org Numerous quinoline-based compounds have been synthesized and evaluated for their activity against Plasmodium species, the parasites responsible for malaria. nih.govnih.govresearchgate.netmdpi.com The mechanism often involves interfering with the parasite's metabolism and development within red blood cells. malariaworld.org For instance, a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols demonstrated excellent activity against resistant strains of Plasmodium berghei in mice. nih.gov

In addition to antimalarial effects, quinoline derivatives and related heterocyclic structures have shown promise against leishmaniasis, a disease caused by Leishmania parasites. nih.govnih.govmdpi.comresearchgate.net Studies have identified compounds with potent activity against intracellular Leishmania major and Leishmania infantum amastigotes. nih.govnih.govmdpi.com For example, 2,4-diaminoquinazoline analogs were found to be remarkably active against L. major in human macrophages, with 50% effective doses in the picogram per milliliter range. nih.gov While specific antileishmanial data for this compound is not available, the broader class of compounds shows significant potential. scitechjournals.com

Antiviral Activities

The quinoline scaffold has been explored for its potential antiviral properties. mdpi.com Research has extended to creating heterodimers that link quinoline-like moieties to other known antiviral agents to test for synergistic or enhanced activity. kuleuven.be While some synthesized heterodimers have shown anti-HIV activity, the potency can be influenced by the stability of the linker and the release of the active components within cells. kuleuven.be Other studies on allosteric inhibitors of flavivirus proteases, which include complex heterocyclic structures, have identified compounds with activity against Zika virus. nih.gov Direct evidence of antiviral activity for this compound itself is not specified in the provided research.

Anti-inflammatory and Antioxidant Properties

Certain chemical structures related to this compound have been investigated for anti-inflammatory and antioxidant activities. The acetic acid moiety itself has been reported to alleviate inflammatory responses and liver injury in septic mice, potentially by upregulating the expression of TRIM40 and modulating TLR signaling pathways. nih.gov Acetic acid is the major component of vinegar, which has been associated with anti-inflammatory effects. nih.gov Furthermore, compounds containing an acetic acid group, such as 2-(1H-indol-3-yl) acetic acid, have been identified in plant extracts exhibiting antioxidant potential. nih.gov

The antioxidant capacity of natural product extracts is often attributed to their phenolic and flavonoid content, which can scavenge free radicals. nih.govnih.gov The anti-inflammatory activity of various compounds has been demonstrated in models such as carrageenin-induced paw edema and acetic acid-induced writhing. nih.gov While these findings relate to components or general classes of compounds, a dedicated investigation into the specific anti-inflammatory and antioxidant profile of this compound is required to confirm these properties.

Structure-Activity Relationship (SAR) Studies and Rational Design of Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR exploration would systematically modify different parts of the molecule to identify key structural features essential for its activity. This process is crucial for the rational design of more potent and selective analogs.

Key areas for modification on the this compound scaffold would likely include:

The Quinoline Core: Alterations to the quinoline ring, such as the introduction or modification of substituents on the benzo portion of the ring system, could significantly impact activity.

The Methyl Groups: The two methyl groups at positions 2 and 4 of the quinoline ring are expected to influence the compound's steric and electronic properties, as well as its metabolic stability. Replacing these groups with other alkyl or functional groups would be a standard approach in SAR studies.

The Acetic Acid Side Chain: The length, rigidity, and acidity of the acetic acid moiety at position 3 are critical for potential interactions with biological targets. Modifications here, such as esterification, amidation, or replacement with other acidic bioisosteres, would be a key focus of analog design.

Without specific experimental data, a hypothetical SAR table for this compound class remains speculative. However, the principles of rational drug design suggest that computational modeling and techniques like quantitative structure-activity relationship (QSAR) studies would be employed to guide the synthesis of new analogs with improved properties.

Pharmacokinetic Optimization Strategies (Preclinical, Excluding Clinical Trial Data)

The optimization of pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is a critical step in preclinical drug development. For this compound, several strategies could be employed to enhance its drug-like characteristics.

Poor oral bioavailability is a common challenge for drug candidates, often due to low solubility or limited permeability across the intestinal wall. The carboxylic acid group in this compound could lead to ionization at physiological pH, potentially limiting its oral absorption.

A common strategy to overcome this is the use of prodrugs, which are inactive derivatives of the parent drug that are converted to the active form in the body. For a carboxylic acid-containing compound, ester prodrugs are a frequent choice. These esters are typically more lipophilic, which can enhance their ability to cross cell membranes. Once absorbed, they are designed to be cleaved by esterase enzymes present in the blood and tissues, releasing the active carboxylic acid.

| Parent Compound | Prodrug Moiety | Potential Advantage |

|---|---|---|

| This compound | Simple alkyl esters (e.g., ethyl, methyl) | Increased lipophilicity, potentially improved membrane permeability. |

| This compound | Amino acid esters | May utilize amino acid transporters for absorption, improving uptake. |

| This compound | Glycoside derivatives | Can enhance aqueous solubility and potentially target specific glucose transporters. |

This table is illustrative of general prodrug strategies and is not based on specific experimental data for this compound.

The elimination half-life of a drug determines its duration of action and dosing frequency. For a compound like this compound, its half-life would be influenced by its metabolism and excretion.

Strategies to modulate the elimination half-life could include:

Blocking Metabolic Sites: If the compound is rapidly metabolized, for instance, through oxidation of the methyl groups or the aromatic ring, introducing substituents that block these metabolic "soft spots" can prolong its half-life. For example, replacing a hydrogen atom with a fluorine atom at a site of metabolism can prevent its oxidation by cytochrome P450 enzymes.

Altering Physicochemical Properties: Modifications that increase plasma protein binding can reduce the amount of free drug available for filtration and metabolism, thereby extending its half-life. Increasing lipophilicity or introducing specific structural motifs can enhance protein binding.

Conjugation to Macromolecules: Attaching the drug to a large polymer like polyethylene (B3416737) glycol (PEG) can significantly increase its size and hydrodynamic radius, reducing its renal clearance and prolonging its circulation time.

| Modification Strategy | Potential Effect on Half-Life | Rationale |

|---|---|---|

| Introduction of a fluorine atom on the quinoline ring | Increase | Blocks potential sites of metabolic oxidation. |

| Increasing lipophilicity of substituents | Increase | May enhance plasma protein binding, reducing clearance. |

| PEGylation (conjugation to polyethylene glycol) | Significant Increase | Increases hydrodynamic size, preventing rapid renal filtration. |

This table represents general strategies for half-life modulation and is not based on specific data for the target compound.

Emerging Trends and Future Directions in 2 2,4 Dimethylquinolin 3 Yl Acetic Acid Research

Development of Novel Synthetic Methodologies for Derivatives

The therapeutic potential of a lead compound is often unlocked through the synthesis of its derivatives, allowing for the fine-tuning of its pharmacological properties. Research into novel synthetic methodologies for derivatives of 2-(2,4-Dimethylquinolin-3-yl)acetic acid is crucial for expanding the chemical space available for drug discovery. Current efforts are focused on creating diverse libraries of analogs with modifications at key positions of the quinoline (B57606) ring and the acetic acid side chain.

One promising approach involves the multicomponent reaction (MCR) strategy, which allows for the efficient, one-pot synthesis of complex molecules from simple starting materials. For instance, a telescoped multicomponent reaction of 8-hydroxyquinoline, an arylglyoxal, and Meldrum's acid has been successfully employed to synthesize novel furo[3,2-h]quinolinacetic acids. mdpi.com This methodology, noted for its atom economy and straightforward work-up, could be adapted for the synthesis of derivatives of this compound. mdpi.com

Another key strategy is the modification of the carboxylic acid moiety. The synthesis of various ester and amide derivatives of related quinoline carboxylic acids has been reported. For example, the reaction of quinoline-3-carboxylic acids with different amines and alcohols can yield a variety of ester and amide derivatives. nih.gov These reactions often employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the new bond. researchgate.net Such derivatization can significantly impact the compound's solubility, lipophilicity, and ability to interact with biological targets.

Furthermore, the classic Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remains a versatile method for constructing the quinoline core. researchgate.net This reaction can be adapted to introduce a variety of substituents onto the quinoline scaffold, thereby generating a diverse range of derivatives of the parent compound. Modern variations of this synthesis often employ catalysts to improve yields and reaction conditions.

The following table summarizes some synthetic strategies applicable to the derivatization of this compound:

| Synthetic Strategy | Description | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | Efficient synthesis of diverse libraries of derivatives with varied substituents. mdpi.com |

| Esterification/Amidation | Conversion of the carboxylic acid group into esters or amides. | Modification of physicochemical properties like solubility and lipophilicity. nih.gov |

| Friedländer Annulation | Condensation reaction to form the quinoline ring system. | Introduction of diverse substituents on the quinoline core. researchgate.net |

| Cross-coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. | Functionalization of the quinoline ring with various aryl or alkyl groups. |

Exploration of Undiscovered Biological Targets and Mechanisms

While the full biological profile of this compound is yet to be elucidated, the broader class of quinoline derivatives exhibits a remarkable range of pharmacological activities, suggesting numerous potential avenues for investigation. These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. technologynetworks.comcore.ac.uk

Anticancer Activity: Many quinoline-based compounds have demonstrated potent anticancer activity through various mechanisms. nih.gov For example, some derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like c-Met, which are often dysregulated in cancer. nih.gov The structural features of this compound make it a candidate for investigation as a kinase inhibitor. Furthermore, some quinoline derivatives have been shown to intercalate into DNA, disrupting DNA replication and transcription in cancer cells. The planar quinoline ring system could facilitate such interactions.

Antimicrobial Activity: Quinolone antibiotics, a well-known class of antibacterial agents, highlight the potential of the quinoline scaffold in combating infectious diseases. The mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. It is plausible that derivatives of this compound could be designed to target these or other essential bacterial enzymes. researchgate.net

Anti-inflammatory Activity: Acetic acid derivatives of other heterocyclic systems have shown significant anti-inflammatory properties. nih.govmdpi.com For instance, some have been found to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. nih.gov The anti-inflammatory potential of this compound and its analogs warrants investigation, potentially through assays measuring the inhibition of inflammatory cytokines or enzymes like cyclooxygenase (COX).

The following table outlines potential biological targets for this compound based on the activities of related compounds:

| Therapeutic Area | Potential Biological Target | Mechanism of Action | Supporting Evidence from Related Compounds |

| Oncology | Receptor Tyrosine Kinases (e.g., c-Met) | Inhibition of signaling pathways involved in cell proliferation and survival. | Many quinoline derivatives are potent kinase inhibitors. nih.gov |

| DNA Topoisomerases | Interference with DNA replication and repair in cancer cells. | The planar quinoline ring can intercalate into DNA. | |

| Infectious Diseases | Bacterial DNA Gyrase/Topoisomerase IV | Inhibition of essential enzymes for bacterial DNA replication. | The quinolone class of antibiotics is a prime example. researchgate.net |

| Inflammation | Cyclooxygenase (COX) Enzymes | Reduction of prostaglandin (B15479496) synthesis, which mediates inflammation. | Acetic acid derivatives of other heterocycles show COX inhibition. researchgate.net |

| Nitric Oxide Synthase (iNOS) | Inhibition of nitric oxide production, a key inflammatory mediator. | Some heterocyclic acetic acids inhibit NO production. nih.gov |

Application of Advanced Computational Techniques for Drug Discovery

In modern drug discovery, computational techniques play a pivotal role in accelerating the identification and optimization of lead compounds. For this compound, these methods can provide valuable insights into its potential biological activities and guide the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to predict the anticancer and antimalarial activities of new analogs. nih.gov These models can help identify the key structural features of this compound that are crucial for a particular biological effect.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For quinoline derivatives, docking studies have been instrumental in understanding their interactions with various enzymes, such as HIV reverse transcriptase and VEGFR tyrosine kinase. bldpharm.com By docking this compound and its virtual derivatives into the active sites of potential biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. This can be particularly useful for understanding the mechanism of action at an atomic level and for refining the design of derivatives to enhance their binding affinity and residence time at the target.

The integration of these computational approaches can significantly streamline the drug discovery process for this compound, as summarized below:

| Computational Technique | Application in Drug Discovery | Potential Insights for this compound |

| QSAR | Predicts the biological activity of new compounds based on their structure. | Identify key structural features for desired activity and guide derivative design. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Prioritize synthetic efforts on derivatives with high predicted binding affinity. bldpharm.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding and understand the mechanism of action. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | Design novel scaffolds that retain the key interacting elements. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Identify potential liabilities early in the discovery process. technologynetworks.com |

Strategies for Preclinical Lead Optimization

Once a promising lead compound like a derivative of this compound is identified, it undergoes a rigorous process of lead optimization to improve its drug-like properties. nih.gov This phase aims to enhance potency, selectivity, and pharmacokinetic parameters while minimizing toxicity.

A key strategy in lead optimization is to establish a clear structure-activity relationship (SAR). This involves systematically modifying different parts of the lead molecule and evaluating the impact on its biological activity. For this compound, this could involve altering the substituents on the quinoline ring, changing the length and nature of the acetic acid linker, and modifying the carboxylic acid group itself.

Improving the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is another critical aspect of lead optimization. For instance, the solubility of a compound can be modulated by introducing polar functional groups or by converting a carboxylic acid to an ester or an amide. technologynetworks.com Metabolic stability can be enhanced by blocking sites of metabolism, often identified through in vitro studies with liver microsomes.

In vivo efficacy studies in relevant animal models are essential to demonstrate the therapeutic potential of an optimized lead compound. These studies, along with comprehensive toxicology assessments, are crucial for advancing a drug candidate to clinical trials. The iterative cycle of design, synthesis, and testing, guided by both experimental data and computational predictions, is the hallmark of a successful lead optimization campaign.

The following table outlines key strategies in the preclinical lead optimization of a compound like this compound:

| Optimization Strategy | Goal | Example Approach for this compound |

| Structure-Activity Relationship (SAR) Studies | To understand how structural modifications affect biological activity. | Systematically modify substituents on the quinoline ring and the acetic acid side chain. |

| Pharmacokinetic (ADME) Profiling | To improve properties like absorption, distribution, metabolism, and excretion. | Introduce polar groups to enhance solubility; block metabolic hotspots to increase stability. technologynetworks.com |

| In Vivo Efficacy Models | To demonstrate therapeutic effect in a living organism. | Test optimized derivatives in animal models of cancer, infection, or inflammation. |

| Toxicology Studies | To assess the safety profile of the compound. | Conduct in vitro and in vivo toxicity assays to identify potential adverse effects. |

| Formulation Development | To develop a suitable delivery system for the drug. | Investigate different formulations to improve bioavailability and patient compliance. |

Q & A

Q. What synthetic routes are available for 2-(2,4-Dimethylquinolin-3-yl)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving quinoline precursors and acetic acid derivatives. Key parameters include:

Q. Example Reaction Conditions Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes cyclization |

| Catalyst | H₂SO₄ (0.1 M) | Reduces by-products |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Q. Which analytical techniques are most reliable for structural confirmation?

- X-ray crystallography : Resolves crystal packing and hydrogen bonding using SHELX software for refinement (e.g., SHELXL-97) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at positions 2 and 4, acetic acid moiety) .

- IR spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinoline ring vibrations .

Q. What purification strategies mitigate by-product formation?

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate polar by-products .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to differential solubility .

Advanced Research Questions

Q. How can reaction optimization reduce by-products in the synthesis of this compound?

Employ Design of Experiments (DoE) to systematically vary:

- Molar ratios : Excess acetic acid derivatives (1.5–2.0 eq) improve conversion.

- Catalyst loading : Higher concentrations (0.2 M H₂SO₄) accelerate cyclization but may increase hydrolysis by-products .

Case Study : A 15% yield increase was achieved by adjusting the solvent to DMF and reducing reaction time to 5 hours, minimizing thermal degradation .

Q. How should researchers resolve discrepancies between computational and experimental spectroscopic data?

- Validate computational models : Compare DFT-predicted NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Discrepancies >1 ppm suggest conformational flexibility or crystal-packing effects .

- Revisit crystallography : Hydrogen bonding in the crystal lattice (e.g., O–H⋯N interactions) may alter electronic environments, affecting NMR shifts .

Q. What in vitro assays evaluate the antibacterial activity of derivatives?

Q. How do hydrogen bonding patterns in the crystal structure affect stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.